molecular formula C17H33N3O3 B14774317 tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate

Cat. No.: B14774317
M. Wt: 327.5 g/mol
InChI Key: SQQMVVUDDZYMOM-UHFFFAOYSA-N
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Description

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as amination, protection, and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines, allowing for selective reactions to occur at other functional groups .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-aminocyclohexyl)carbamate
  • tert-Butyl (2-aminopropyl)carbamate

Uniqueness

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21)

InChI Key

SQQMVVUDDZYMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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